molecular formula C10H8Cl2O3S B1462929 6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride CAS No. 1221724-06-6

6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride

Cat. No. B1462929
CAS RN: 1221724-06-6
M. Wt: 279.14 g/mol
InChI Key: XEYCMXXVBYGLFJ-UHFFFAOYSA-N
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Description

“6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride” is a chemical compound with the CAS Number 1221724-06-6 . It has a molecular weight of 279.14 . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClO3S/c11-15(13,14)8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.57±0.1 g/cm3 and a predicted boiling point of 439.5±45.0 °C .

Scientific Research Applications

Pharmaceutical Research

6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride: is a compound with potential applications in pharmaceutical research. It can be used as an intermediate in the synthesis of various pharmacologically active molecules. For instance, sulfonyl chlorides are known to be key intermediates in the synthesis of sulfonamide-based drugs, which have a broad range of therapeutic applications including antibiotics, antiretroviral drugs, and diuretics .

Material Science

In material science, this compound could be utilized in the development of advanced polymers. The sulfonyl chloride group can act as a reactive site for further chemical modifications, leading to the creation of polymers with specific properties such as increased thermal stability or enhanced solubility .

Agrochemical Synthesis

The sulfonyl chloride moiety is also significant in the synthesis of agrochemicals. It can be used to create compounds that exhibit herbicidal or pesticidal activities, contributing to the development of new products that can protect crops from pests and diseases .

Dye and Pigment Industry

This chemical can serve as a precursor in the synthesis of dyes and pigments. Its reactive nature allows it to bind with various substrates, enabling the production of colorants with desired hues and properties for industrial applications .

Analytical Chemistry

In analytical chemistry, 6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride could be used as a reagent in the development of new analytical methods. Its ability to react with a wide range of organic compounds makes it a valuable tool for detecting and quantifying substances in complex mixtures .

Chemical Research

As a research chemical, it can be employed in the study of reaction mechanisms and the exploration of new synthetic pathways. Its unique structure allows researchers to investigate the reactivity of sulfonyl chlorides under various conditions, advancing the understanding of chemical processes .

Environmental Science

This compound may find applications in environmental science, particularly in the study of chemical degradation processes. Its sulfonyl chloride group can be used to trace the environmental fate of similar compounds, aiding in the assessment of their impact on ecosystems .

Biochemistry

Lastly, in biochemistry, it could be used to modify peptides and proteins. The sulfonyl chloride group can react with amino groups in biomolecules, enabling the study of protein structure and function through selective labeling and cross-linking .

Safety And Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement associated with it is H314, which means it causes severe skin burns and eye damage . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

properties

IUPAC Name

6-chloro-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3S/c11-9-4-1-6-5-7(16(12,14)15)2-3-8(6)10(9)13/h2-3,5,9H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYCMXXVBYGLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=O)C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride
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Reactant of Route 5
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Reactant of Route 6
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